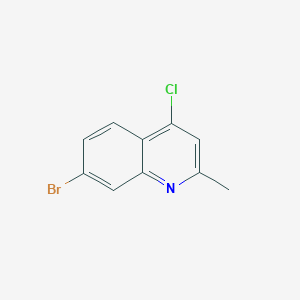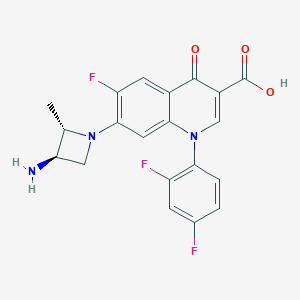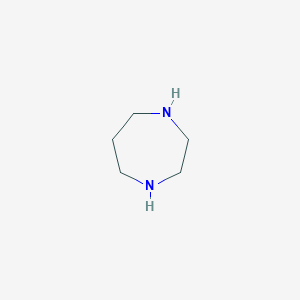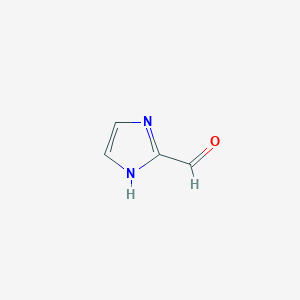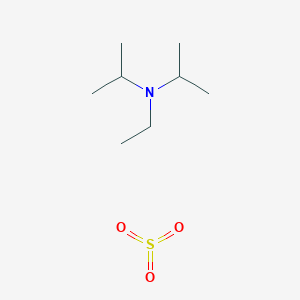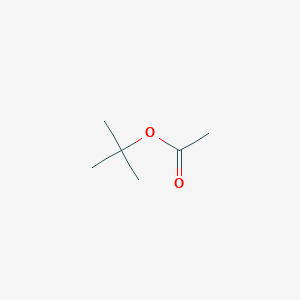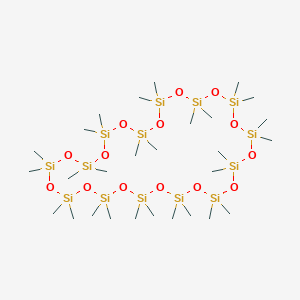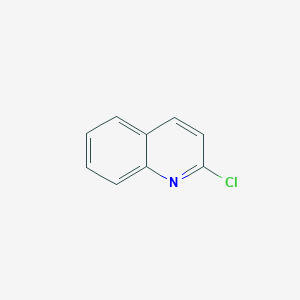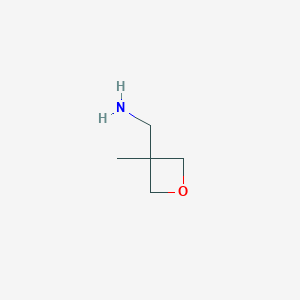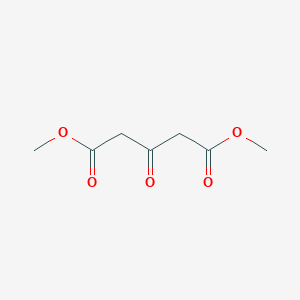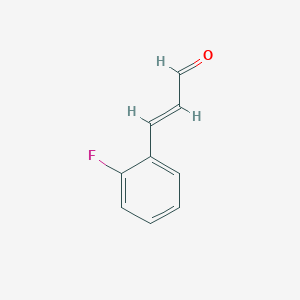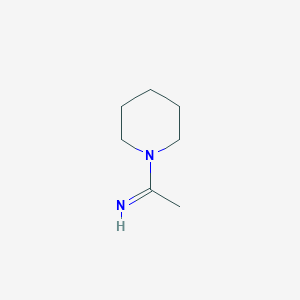
1-Piperidinoethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinoethanimine, also known as N-ethylpiperidine-2-imine or PEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Piperidinoethanimine is not well understood, but it is believed to act as an acetylcholinesterase inhibitor, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Piperidinoethanimine can have a range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function and memory, and potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Piperidinoethanimine in lab experiments is its potential as an acetylcholinesterase inhibitor, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 1-Piperidinoethanimine, including further investigation into its mechanism of action, its potential as a therapeutic agent for neurological disorders, and its use as a building block for the synthesis of metal-organic frameworks. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.
Métodos De Síntesis
1-Piperidinoethanimine can be synthesized through a variety of methods, including the reaction of 1-Piperidinoethanimineidine with formaldehyde and hydrogen gas in the presence of a palladium catalyst, or the reaction of 1-Piperidinoethanimineidine with paraformaldehyde and sodium borohydride. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-Piperidinoethanimine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. In organic synthesis, it has been used as a starting material for the synthesis of various compounds, including heterocycles and amino acids. In material science, it has been studied for its potential use as a building block for the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
153558-50-0 |
|---|---|
Nombre del producto |
1-Piperidinoethanimine |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3 |
Clave InChI |
SHPVKLYHXZHYNJ-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCCCC1 |
SMILES canónico |
CC(=N)N1CCCCC1 |
Sinónimos |
Piperidine, 1-(1-iminoethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




